molecular formula C23H23N7O2 B2539043 (2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-37-0

(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2539043
CAS RN: 920219-37-0
M. Wt: 429.484
InChI Key: DXTAGMMBTBWOPN-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on compounds with similar chemical structures has demonstrated significant potential in the synthesis of novel antimicrobial agents. For example, studies have shown the synthesis of new derivatives that possess good or moderate activities against a range of microorganisms. These compounds are often synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or through the conversion of specific bases to their corresponding Schiff base by using aldehydes, followed by the formation of Mannich base derivatives (Bektaş et al., 2007).

Anticonvulsant Agent Development

Another significant application of similar compounds is in the development of new anticonvulsant drugs. A notable example is "Epimidin," a promising anticonvulsant drug candidate, whose related substances and impurities have been thoroughly explored using HPLC methods for pharmaceutical quality control (Severina et al., 2021).

Tubulin Polymerization Inhibitors for Cancer Therapy

Compounds with similar molecular frameworks have been explored for their potential to inhibit tubulin polymerization, a critical process in cancer cell division. Some derivatives have shown excellent antiproliferative properties against a wide range of cancer cell lines, highlighting their potential as cancer therapeutic agents. These compounds often target the colchicine binding site on β-tubulin, inhibiting the polymerization process and thereby blocking cancer cell growth (Prinz et al., 2017).

Imaging Agents for Parkinson's Disease

Furthermore, derivatives of compounds with similar structures have been synthesized for use as potential PET imaging agents, particularly for imaging the LRRK2 enzyme in Parkinson's disease. These studies involve the synthesis of specific labeled compounds and their precursors, with applications aimed at improving the diagnosis and understanding of the pathophysiology of neurodegenerative diseases (Wang et al., 2017).

Mechanism of Action

properties

IUPAC Name

(2-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-7-9-17(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)18-5-3-4-6-19(18)32-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTAGMMBTBWOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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